![molecular formula C16H16FNO4S B5779952 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals and medicinal chemistry. This compound is a glycine receptor antagonist that has been shown to have promising effects in the treatment of various neurological disorders, including epilepsy and chronic pain. In
Wirkmechanismus
The mechanism of action of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate involves its binding to glycine receptors and blocking their activity. Glycine receptors are inhibitory neurotransmitter receptors that are involved in the regulation of neuronal excitability. By blocking these receptors, 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate reduces neuronal excitability and can potentially treat neurological disorders such as epilepsy and chronic pain.
Biochemical and Physiological Effects:
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been shown to have significant biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, it was found to have potent anticonvulsant effects in animal models of epilepsy. It was also found to have analgesic effects in animal models of chronic pain. These effects are likely due to its ability to block glycine receptors and reduce neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate is its potency as a glycine receptor antagonist. It has been shown to be more potent than other glycine receptor antagonists, making it a potential candidate for the treatment of neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the exploration of its potential applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the long-term effects and safety of this compound in humans.
Conclusion:
In conclusion, 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic compound with promising applications in pharmaceuticals and medicinal chemistry. Its potency as a glycine receptor antagonist makes it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Further research is needed to explore its potential applications and optimize its synthesis method.
Synthesemethoden
The synthesis of 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate involves several steps. The first step is the reaction of 4-fluorobenzylamine with p-toluenesulfonyl chloride to form 4-fluorobenzyl p-toluenesulfonate. This intermediate is then reacted with glycine in the presence of a base to form the final product, 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its potential applications in pharmaceuticals and medicinal chemistry. It has been shown to have promising effects in the treatment of various neurological disorders, including epilepsy and chronic pain. In a study published in the Journal of Medicinal Chemistry, 4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate was found to be a potent antagonist of glycine receptors, which are involved in the regulation of neuronal excitability. This makes it a potential candidate for the treatment of epilepsy, which is characterized by abnormal neuronal excitability.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-12-2-8-15(9-3-12)23(20,21)18-10-16(19)22-11-13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLONLGGPRHQVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyl 2-{[(4-methylphenyl)sulfonyl]amino}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)
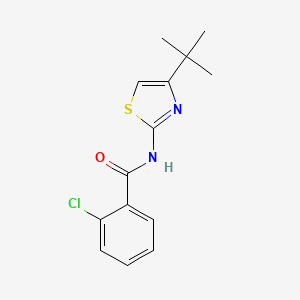
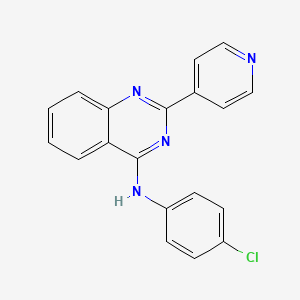
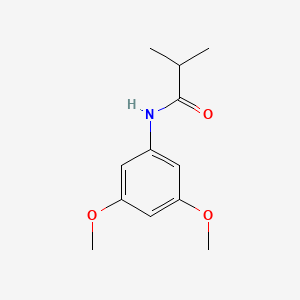
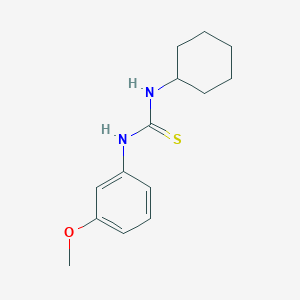

![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
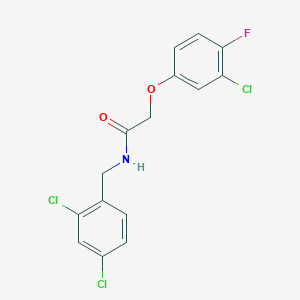
![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)